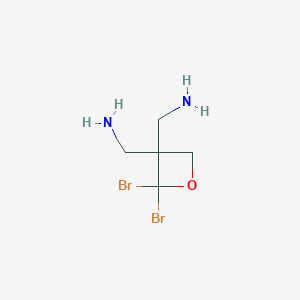
3,3-Oxetanedimethanaminedibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Oxetanedimethanaminedibromide, with the chemical formula C5H10Br2N2O, is a compound that contains both bromine atoms and a heterocyclic oxetane ring. It is also known by its CAS number: 93169-36-9 . The compound’s molecular weight is approximately 273.95 g/mol.
Preparation Methods
Synthetic Routes:
There are several synthetic routes to prepare 3,3-oxetanedimethanaminedibromide. One common method involves the reaction of an appropriate amine with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of an oxetane ring, resulting in the desired compound.
Reaction Conditions:
The reaction typically occurs under acidic conditions, with hydrobromic acid acting as the brominating agent. The exact conditions (temperature, solvent, etc.) may vary depending on the specific synthetic route used.
Industrial Production:
While information on large-scale industrial production methods is limited, the compound can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
3,3-Oxetanedimethanaminedibromide can undergo various chemical reactions:
Bromination: As the name suggests, it readily undergoes bromination reactions due to the presence of two bromine atoms. Bromine can add across the double bond in the oxetane ring.
Substitution Reactions: The compound’s bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to different products.
Common reagents include hydrobromic acid, Lewis acids, and nucleophiles.
Scientific Research Applications
3,3-Oxetanedimethanaminedibromide finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to modify biomolecules or study their reactivity.
Medicine: Its derivatives may have potential pharmaceutical applications.
Industry: Although not widely used industrially, it may find applications in specialty chemicals.
Mechanism of Action
The exact mechanism by which 3,3-oxetanedimethanaminedibromide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways, leading to desired biological effects.
Comparison with Similar Compounds
While 3,3-oxetanedimethanaminedibromide is relatively unique due to its oxetane ring and bromine atoms, similar compounds include other oxetanes, brominated derivatives, and heterocyclic molecules.
Properties
Molecular Formula |
C5H10Br2N2O |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
[3-(aminomethyl)-2,2-dibromooxetan-3-yl]methanamine |
InChI |
InChI=1S/C5H10Br2N2O/c6-5(7)4(1-8,2-9)3-10-5/h1-3,8-9H2 |
InChI Key |
LVKKSXMPNIZEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)(Br)Br)(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


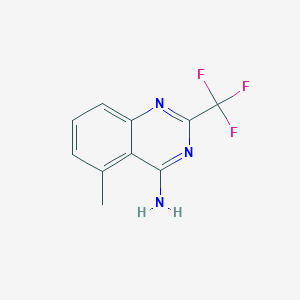
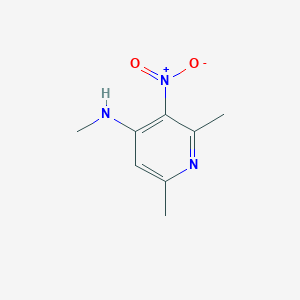

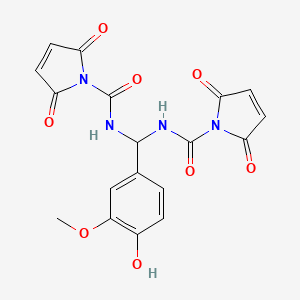
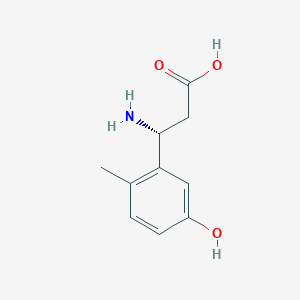
![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
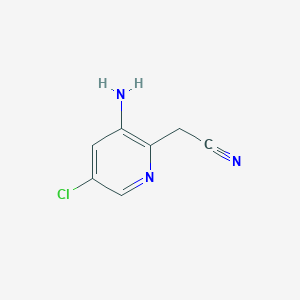
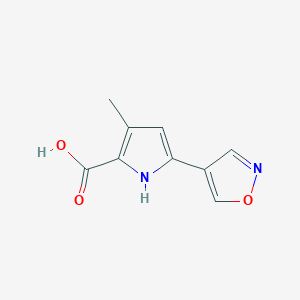
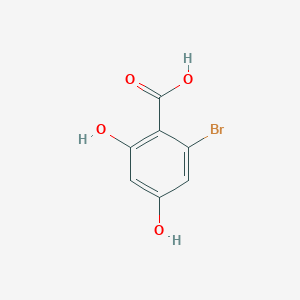

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
